molecular formula C17H20N2O3 B6967100 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate

2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate

Cat. No.: B6967100
M. Wt: 300.35 g/mol
InChI Key: YGDZXZMFJVRQQU-UHFFFAOYSA-N
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Description

2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate is a synthetic organic compound that features a pyrazole ring and a butanoate ester

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-13-3-5-15(6-4-13)16(20)7-8-17(21)22-10-9-14-11-18-19(2)12-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDZXZMFJVRQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)OCCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-3,5-diketone can react with hydrazine hydrate under reflux conditions to form 1-methylpyrazole.

    Esterification: The next step involves the esterification of 4-(4-methylphenyl)-4-oxobutanoic acid with 2-(1-methylpyrazol-4-yl)ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the butanoate ester, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the pyrazole ring, which is a common motif in many pharmacologically active molecules. It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpyrazol-4-yl)ethyl 4-oxobutanoate: Lacks the methylphenyl group, potentially altering its reactivity and biological activity.

    4-(4-Methylphenyl)-4-oxobutanoic acid: Lacks the pyrazole ring, which may reduce its versatility in synthetic applications.

Uniqueness

The combination of the pyrazole ring and the butanoate ester in 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate provides a unique scaffold that can be tailored for specific applications in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, enhancing its utility as a synthetic intermediate.

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